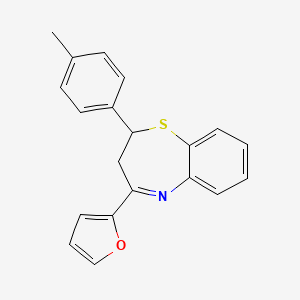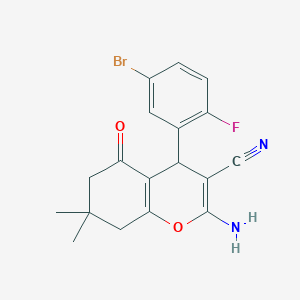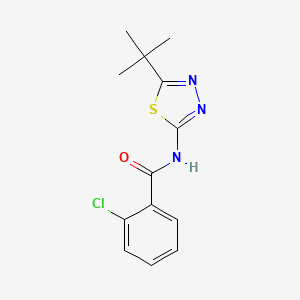
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N’-phenylurea
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group and the chlorine atom on the benzamide moiety contributes to its unique properties compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
PTWQCVYFTQPQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide](/img/structure/B11655774.png)
![ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655782.png)
![2-(3-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11655788.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655802.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11655806.png)
amino}-1-benzofuran-3-carboxylate](/img/structure/B11655808.png)
![Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655811.png)
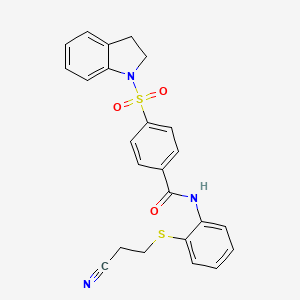
![(2E,5Z)-5-{[4-(Benzyloxy)-3-ethoxyphenyl]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11655820.png)
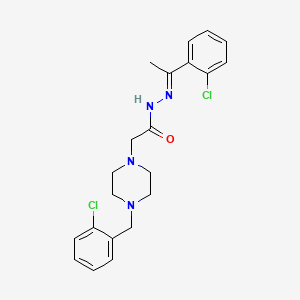
![2-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11655828.png)
![N-(biphenyl-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11655835.png)
